molecular formula C14H20O3 B14735991 Pentyl hydroxy(4-methylphenyl)acetate CAS No. 6318-22-5

Pentyl hydroxy(4-methylphenyl)acetate

Cat. No.: B14735991
CAS No.: 6318-22-5
M. Wt: 236.31 g/mol
InChI Key: APCHDRJIIZKLKG-UHFFFAOYSA-N
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Description

Pentyl hydroxy(4-methylphenyl)acetate is an organic compound belonging to the ester family. Esters are known for their pleasant aromas and are commonly found in various natural and synthetic products. This compound, in particular, is characterized by its unique structure, which includes a pentyl group, a hydroxy group, and a 4-methylphenyl group attached to an acetate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

Pentyl hydroxy(4-methylphenyl)acetate can be synthesized through esterification reactions. One common method involves the reaction of 4-methylphenylacetic acid with pentanol in the presence of an acid catalyst, such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous esterification processes. These processes utilize large reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures high efficiency and yield, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Pentyl hydroxy(4-methylphenyl)acetate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed to form 4-methylphenylacetic acid and pentanol.

    Reduction: The ester can be reduced to form the corresponding alcohols using reducing agents such as lithium aluminum hydride.

    Transesterification: This reaction involves the exchange of the ester group with another alcohol, forming a different ester.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride or other strong reducing agents.

    Transesterification: Alcohols in the presence of an acid or base catalyst.

Major Products Formed

    Hydrolysis: 4-Methylphenylacetic acid and pentanol.

    Reduction: Corresponding alcohols.

    Transesterification: Different esters depending on the alcohol used.

Scientific Research Applications

Pentyl hydroxy(4-methylphenyl)acetate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug synthesis.

    Industry: Utilized in the production of fragrances, flavors, and other consumer products due to its pleasant aroma.

Mechanism of Action

The mechanism of action of pentyl hydroxy(4-methylphenyl)acetate depends on its specific application. In biological systems, it may interact with cellular components, leading to various effects such as antimicrobial activity. The exact molecular targets and pathways involved can vary and are often the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetate: A common ester with a similar structure but different alkyl group.

    Methyl benzoate: Another ester with a benzene ring but different functional groups.

    Isoamyl acetate: Known for its banana-like aroma, similar ester structure with different alkyl group.

Uniqueness

Pentyl hydroxy(4-methylphenyl)acetate is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties. Its unique structure allows for specific interactions in chemical and biological systems, making it valuable for various applications.

Properties

CAS No.

6318-22-5

Molecular Formula

C14H20O3

Molecular Weight

236.31 g/mol

IUPAC Name

pentyl 2-hydroxy-2-(4-methylphenyl)acetate

InChI

InChI=1S/C14H20O3/c1-3-4-5-10-17-14(16)13(15)12-8-6-11(2)7-9-12/h6-9,13,15H,3-5,10H2,1-2H3

InChI Key

APCHDRJIIZKLKG-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC(=O)C(C1=CC=C(C=C1)C)O

Origin of Product

United States

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